3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid

CAS No.: 1983938-09-5

Cat. No.: VC6771582

Molecular Formula: C12H10F3NO3

Molecular Weight: 273.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1983938-09-5 |

|---|---|

| Molecular Formula | C12H10F3NO3 |

| Molecular Weight | 273.211 |

| IUPAC Name | 3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) |

| Standard InChI Key | JCDHMQHQTCGJLA-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

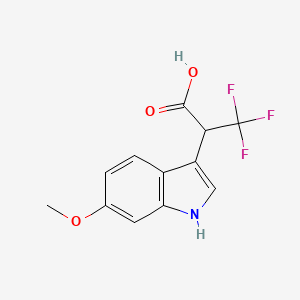

The compound’s molecular formula is C₁₂H₁₀F₃NO₃, with a molecular weight of 273.211 g/mol. Its structure combines a trifluoromethyl group (-CF₃) at the β-position of a propanoic acid backbone and a 6-methoxyindole moiety (Figure 1). The indole ring’s methoxy group at the 6-position introduces electronic effects that influence solubility and intermolecular interactions .

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₃NO₃ |

| Molecular Weight | 273.211 g/mol |

| IUPAC Name | 3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid |

| CAS Number | 1983938-09-5 |

| Key Functional Groups | Trifluoromethyl, methoxyindole, carboxylic acid |

The trifluoromethyl group enhances lipophilicity, as evidenced by its calculated partition coefficient (logP), which is critical for membrane permeability. The carboxylic acid moiety provides a site for salt formation or further derivatization, enabling tailored pharmacokinetic properties.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid involves multi-step organic reactions. A common approach includes:

-

Indole Ring Formation: Condensation of 4-methoxyphenylhydrazine with a carbonyl compound to construct the indole core .

-

Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic substitution or radical-mediated processes.

-

Propanoic Acid Formation: Oxidation of intermediate esters (e.g., ethyl esters) to carboxylic acids .

For example, ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate (PubChem CID: 3726295) serves as a precursor, where hydrolysis of the ester group yields the target carboxylic acid . Industrial-scale production optimizes reaction conditions (e.g., temperature, catalysts) to maximize yield and purity.

Table 2: Comparison of Synthetic Intermediates

| Intermediate | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis |

|---|---|---|---|

| Ethyl ester precursor | C₁₃H₁₂F₃NO₃ | 287.23 | Ester hydrolysis to acid |

| 6-Methoxyindole derivative | C₁₂H₁₀F₃NO₂ | 257.21 | Substituent variation |

Challenges in Fluorination

Introducing the trifluoromethyl group requires specialized reagents (e.g., Ruppert-Prakash reagent) and anhydrous conditions to avoid side reactions. Patent US4803284A highlights analogous methods for amino-substituted indolepropanoic acids, though adaptations are necessary for -CF₃ incorporation .

Biological and Pharmacological Relevance

Mechanism of Action

Fluorinated compounds like this derivative interact with biological targets through enhanced binding affinity and metabolic stability. The -CF₃ group’s electron-withdrawing effects modulate electron density at the indole ring, potentially influencing serotonin receptor interactions .

Preclinical Applications

-

Enzyme Inhibition: The compound’s structure suggests potential as a kinase or protease inhibitor, leveraging hydrogen bonding with the carboxylic acid group.

-

Anticancer Activity: Analogs with methyl substituents (e.g., 5-methyl-1H-indol-3-yl variants) show cytotoxic effects in vitro, though methoxy derivatives remain understudied .

Table 3: Biological Activity of Structural Analogs

| Analog (Substituent) | Biological Activity | Source |

|---|---|---|

| 6-Methyl-1H-indol-3-yl | Moderate cytotoxicity (IC₅₀: ~50 µM) | Chemsrc |

| 5-Methyl-1H-indol-3-yl | Enhanced metabolic stability | PubChem CID: 91658669 |

Comparative Analysis with Analogs

Substituent Effects

Replacing the 6-methoxy group with methyl (CAS: 2197052-76-7) reduces polarity, increasing logP from 1.8 to 2.3 . Conversely, the methoxy group’s electron-donating nature may improve solubility in polar solvents, aiding formulation.

Positional Isomerism

Shifting the methoxy group to the 5-position (PubChem CID: 91658669) alters electronic distribution, potentially affecting binding to hydrophobic enzyme pockets .

Future Directions

-

Structure-Activity Relationships (SAR): Systematic studies to correlate substituent position/type with biological efficacy.

-

Process Optimization: Scaling synthesis via flow chemistry or biocatalytic methods.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume